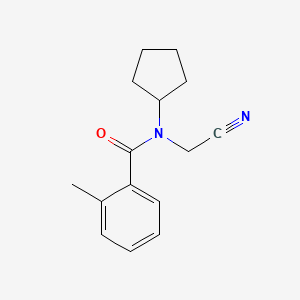![molecular formula C17H14BrClN2O3S2 B2592400 N-(4-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide CAS No. 941988-03-0](/img/structure/B2592400.png)
N-(4-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide is a complex organic compound that features a bromobenzo[d]thiazole moiety and a chlorophenylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the bromobenzo[d]thiazole core: This can be achieved through the cyclization of 4-bromoaniline with carbon disulfide and an oxidizing agent.
Attachment of the butanamide chain: This step involves the reaction of the bromobenzo[d]thiazole intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine, followed by the addition of butanoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the benzo[d]thiazole ring can be substituted with other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Substitution reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation and reduction: Oxidized or reduced forms of the original compound.
Hydrolysis: The hydrolysis of the amide bond yields the corresponding carboxylic acid and amine.
Wissenschaftliche Forschungsanwendungen
N-(4-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.
Wirkmechanismus
The mechanism of action of N-(4-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-bromobenzo[d]thiazol-2-yl)-4-((4-methylphenyl)sulfonyl)butanamide
- N-(4-bromobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide
- N-(4-bromobenzo[d]thiazol-2-yl)-4-((4-nitrophenyl)sulfonyl)butanamide
Uniqueness
N-(4-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide is unique due to the presence of both bromobenzo[d]thiazole and chlorophenylsulfonyl groups, which confer distinct chemical and biological properties. Its specific structural features make it a versatile compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)-4-(4-chlorophenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN2O3S2/c18-13-3-1-4-14-16(13)21-17(25-14)20-15(22)5-2-10-26(23,24)12-8-6-11(19)7-9-12/h1,3-4,6-9H,2,5,10H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHBRVLIUMXJHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2592317.png)

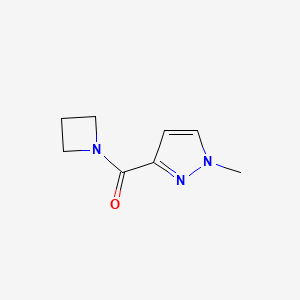
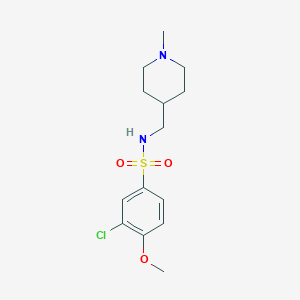
![5-[(benzenesulfonyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2592329.png)
![1-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2592330.png)
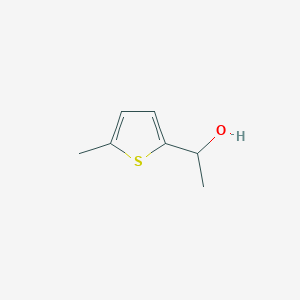
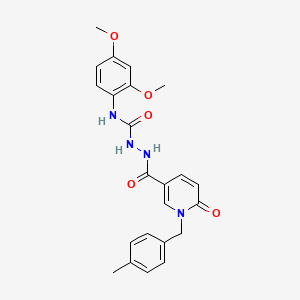
![methyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2592333.png)
![N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2592334.png)
![N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B2592336.png)
![3-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2592337.png)
![Methyl 2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2592339.png)
